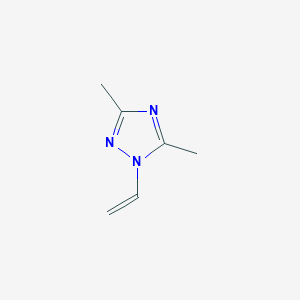![molecular formula C19H21NO B14648165 N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline CAS No. 54186-01-5](/img/structure/B14648165.png)
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline is an organic compound that features a unique structure combining a phenoxy group, a butynyl chain, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline typically involves the alkylation of N-methylaniline with a suitable butynyl halide, followed by the introduction of the 3,5-dimethylphenoxy group. Common reagents used in this synthesis include alkyl halides, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mécanisme D'action
The mechanism of action of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the butynyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline stands out due to its unique combination of a phenoxy group, a butynyl chain, and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54186-01-5 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-[4-(3,5-dimethylphenoxy)but-2-ynyl]-N-methylaniline |
InChI |
InChI=1S/C19H21NO/c1-16-13-17(2)15-19(14-16)21-12-8-7-11-20(3)18-9-5-4-6-10-18/h4-6,9-10,13-15H,11-12H2,1-3H3 |
Clé InChI |
JJNMJFLVHJQKDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC#CCN(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
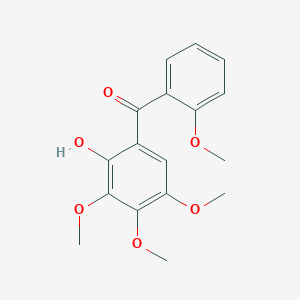
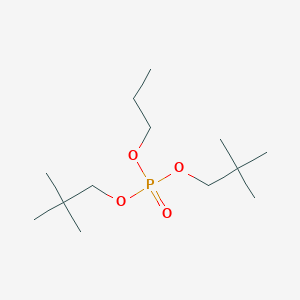
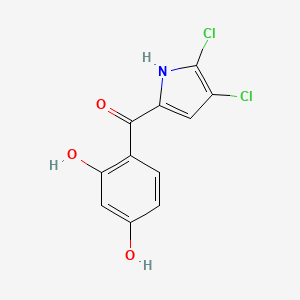
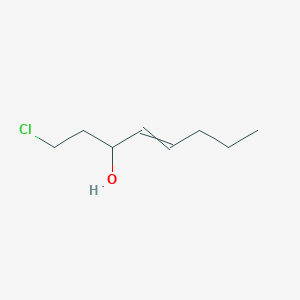

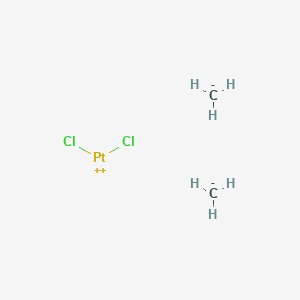
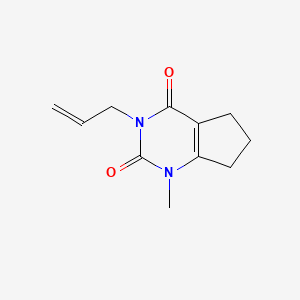

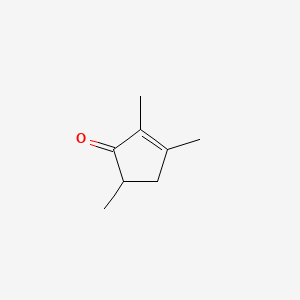
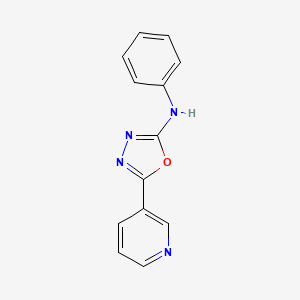
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)

